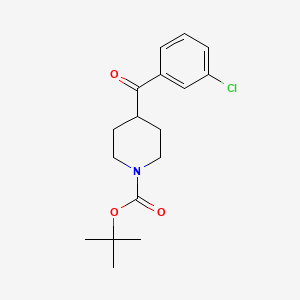

N-Boc-4-(3-chlorobenzoyl)piperidine

Description

Properties

IUPAC Name |

tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHFUMRYWZDUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652485 | |

| Record name | tert-Butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912768-88-8 | |

| Record name | tert-Butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization Techniques for N Boc 4 3 Chlorobenzoyl Piperidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-Boc-4-(3-chlorobenzoyl)piperidine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related N-Boc-piperidine compound, recorded in CDCl₃, shows distinct signals corresponding to the different protons in the molecule. hmdb.cachemicalbook.comchemicalbook.com For instance, the protons on the piperidine (B6355638) ring typically appear as a series of multiplets in the aliphatic region. The protons of the tert-butoxycarbonyl (Boc) protecting group give rise to a characteristic sharp singlet. The aromatic protons of the 3-chlorobenzoyl group would be expected to appear in the downfield aromatic region of the spectrum, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment. In some cases, temperature-dependent NMR studies can reveal dynamic processes such as the rotational barrier of the C-N bond in the carbamate (B1207046) group. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. Key signals would include those for the carbonyl carbons of the benzoyl and Boc groups, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon of the ketone is typically found at a lower field (higher ppm value) than the carbonyl carbon of the carbamate.

Table 1: Representative NMR Data for N-Boc-piperidine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.50 | m | Aromatic protons |

| ¹H | 3.00 - 3.80 | m | Piperidine ring protons (adjacent to N) |

| ¹H | 1.50 - 2.00 | m | Piperidine ring protons |

| ¹H | 1.45 | s | Boc group protons |

| ¹³C | ~200 | s | Ketone carbonyl carbon |

| ¹³C | ~155 | s | Carbamate carbonyl carbon |

| ¹³C | 125 - 140 | m | Aromatic carbons |

| ¹³C | ~80 | s | Quaternary carbon of Boc group |

| ¹³C | 40 - 50 | m | Piperidine ring carbons |

| ¹³C | ~28 | s | Methyl carbons of Boc group |

Note: The exact chemical shifts and multiplicities can vary depending on the specific analogue and the solvent used.

Mass Spectrometry (MS) Techniques (e.g., LC/MS, HR-MS ESI-TOF) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. gcms.cz For this compound and its analogues, techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) and High-Resolution Mass Spectrometry with Electrospray Ionization Time-of-Flight (HR-MS ESI-TOF) are particularly valuable. drugbank.comdrugbank.comlabrulez.com

LC/MS: This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used to analyze reaction mixtures, assess compound purity, and identify byproducts. The retention time from the LC provides one level of identification, while the mass spectrum provides the molecular weight of the eluting compound.

HR-MS ESI-TOF: High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, which is a critical step in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. scielo.br Time-of-Flight (TOF) analyzers are known for their high mass resolution and accuracy.

The ESI-MS/MS fragmentation pattern of piperidine alkaloids can provide valuable structural information. scielo.br For this compound, characteristic fragmentation would likely involve the loss of the Boc group or cleavage of the bond between the piperidine ring and the benzoyl group.

Chromatographic Methodologies for Purity Profiling and Reaction Monitoring (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography with UV Detection)

Chromatographic techniques are fundamental for separating and purifying compounds, as well as for monitoring the progress of chemical reactions. mdpi.com

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures. austinpublishinggroup.com A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. Visualization under UV light or with a chemical stain allows for the assessment of reaction completion and the presence of impurities. austinpublishinggroup.com

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a more sophisticated and quantitative chromatographic technique that offers higher resolution and efficiency than TLC. austinpublishinggroup.comnih.gov It is widely used for purity assessment and the quantitative analysis of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase carries the sample through a column packed with a stationary phase (e.g., C18). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used to detect the eluting compounds, as the benzoyl group in the molecule absorbs UV light. google.com The retention time and the peak area are used for qualitative and quantitative analysis, respectively.

Table 2: Typical Chromatographic Conditions for Piperidine Derivatives

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Application |

|---|---|---|---|---|

| TLC | Silica Gel F254 | Ethyl Acetate/Hexane | UV (254 nm), Staining Reagent | Reaction Monitoring, Qualitative Purity Check |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (e.g., 254 nm) | Purity Assessment, Quantitative Analysis |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, Fourier-Transform Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. thermofisher.comspectroscopyonline.com These techniques are complementary and can provide valuable information about the functional groups present in this compound. researchgate.netnih.gov

FT-IR Spectroscopy: In FT-IR spectroscopy, infrared radiation is passed through a sample, and the absorption of specific frequencies corresponding to the vibrational transitions of the molecule's bonds is measured. The FT-IR spectrum of this compound would show characteristic absorption bands for the C=O stretching of the ketone and the carbamate, the C-N stretching of the piperidine ring, the C-H stretching of the aliphatic and aromatic groups, and the C-Cl stretching of the chlorobenzoyl moiety. esisresearch.org

FT-Raman Spectroscopy: FT-Raman spectroscopy is a scattering technique where a laser is used to irradiate a sample, and the inelastically scattered light is analyzed. researchgate.net The Raman spectrum also provides information about the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=O stretching modes.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (if deprotected) | 3300 - 3500 | FT-IR |

| C-H Stretch (aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |

| C=O Stretch (ketone) | 1680 - 1700 | FT-IR, FT-Raman |

| C=O Stretch (carbamate) | 1670 - 1690 | FT-IR, FT-Raman |

| C-N Stretch | 1000 - 1350 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination of Related Piperidine Derivatives

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. unimi.it While obtaining a suitable single crystal of this compound itself may be challenging, the analysis of related piperidine derivatives provides invaluable insights into their solid-state conformations. researchgate.netescholarship.orgresearchgate.net

This technique involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of the atoms in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsional angles. For N-Boc-piperidine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine ring and to study the orientation of the N-Boc group. researchgate.netnih.gov Such structural information is crucial for understanding the molecule's reactivity and its interactions with biological targets.

Computational Chemistry and Molecular Modeling Studies of N Boc 4 3 Chlorobenzoyl Piperidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Structural Elucidation and Vibrational Analysis

Density Functional Theory (DFT) has been a powerful tool for elucidating the three-dimensional structure of piperidine (B6355638) derivatives and analyzing their vibrational spectra. DFT calculations, often performed with basis sets like 6-31G(d,p), can determine the most stable conformations of these molecules. For instance, studies on related piperidine compounds have identified multiple stable conformers by analyzing the potential energy surface with respect to key dihedral angles. researchgate.net The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations are often in good agreement with experimental data from X-ray crystallography, validating the theoretical models. researchgate.net

Vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net This comparative analysis is instrumental in verifying the synthesis of the target compound and understanding its structural nuances. For example, the characteristic stretching vibrations of C-N and C=O bonds can be precisely identified. researchgate.net

Reaction Mechanism Elucidation and Selectivity Determinants in Synthetic Pathways

Computational methods are increasingly used to investigate the mechanisms of chemical reactions and understand the factors that control their selectivity. For derivatives of N-Boc-piperidine, computational studies can shed light on the stereochemical outcomes of reactions. For example, in the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines, the stereochemical course of the reaction can be influenced by the nature of the base and the electrophile. acs.org Computational modeling can help rationalize why certain reaction conditions favor inversion or retention of configuration by examining the transition state energies and the stability of reaction intermediates. acs.org

Furthermore, computational analysis can be applied to understand the reactivity of precursors like N-Boc-4-piperidone in various synthetic transformations. chemicalbook.com For instance, understanding the electronic and steric factors that govern the Michael reaction of N-Boc-piperidin-4-one with diarylidenecyclohexanones can aid in predicting the formation of the resulting 1,5-diketones and their subsequent cyclization products. chemicalbook.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely employed to study the interactions of N-Boc-4-(3-chlorobenzoyl)piperidine derivatives with biological targets. For example, docking studies of piperidine derivatives into the active site of enzymes like monoacylglycerol lipase (B570770) (MAGL) have been used to predict binding modes and guide the optimization of inhibitors. unipi.it These studies can reveal key interactions, such as hydrogen bonds and lipophilic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. unipi.it

Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can help to assess the stability of the predicted binding mode and identify any conformational changes in the protein or ligand upon binding. units.it

In Silico Prediction of Binding Sites and Modes within Biological Macromolecules

In addition to predicting the binding pose of a known ligand, computational methods can also be used to identify potential binding sites on a biological macromolecule. Algorithms can search the protein surface for pockets and cavities that are suitable for ligand binding. google.com Once a potential binding site is identified, molecular docking can be used to screen virtual libraries of compounds, including derivatives of this compound, to identify potential binders. acs.orgresearchgate.net

The predicted binding modes from these in silico screenings can then be analyzed to understand the structure-activity relationships (SAR). For example, by comparing the docking poses of a series of analogs, researchers can identify which functional groups are crucial for binding and which can be modified to improve affinity or selectivity. unipi.itunits.it This information is invaluable for the rational design of new and more potent molecules.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, including DFT, are used to determine the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. These calculations can provide information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

The MEP map can visualize the electron-rich and electron-poor regions of a molecule, which is useful for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. dntb.gov.ua The HOMO and LUMO energies are important for understanding the molecule's chemical reactivity and its ability to participate in charge transfer interactions. dntb.gov.ua For instance, a small HOMO-LUMO energy gap often indicates higher chemical reactivity. These quantum chemical descriptors can be correlated with the observed biological activity of this compound derivatives, providing a deeper understanding of the electronic basis of their function.

Role of N Boc 4 3 Chlorobenzoyl Piperidine and Analogues As Key Scaffolds in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Piperidine-Based Compounds

Systematic investigations have shown that all positions on the piperidine (B6355638) core can be critical for biological activity. For instance, in a series of farnesyltransferase (FTase) inhibitors, it was found that all four substituents on the piperidine ring played a significant role in inhibitory potency. A key finding was that converting a piperidine-2-one core to the corresponding saturated piperidine resulted in a more than 10-fold increase in potency, highlighting the importance of the core ring structure itself. nih.gov The 3-pyridylmethyl group at the N-1 position and the nitro group at the C-5 position were also found to be crucial for FTase inhibition. nih.gov

Similarly, in the development of influenza virus inhibitors, SAR studies revealed that an ether linkage between a quinoline (B57606) moiety and the piperidine ring was critical for antiviral activity. nih.govnih.govacs.org Further optimization of a carbamate (B1207046) group on the piperidine nitrogen led to a compound with excellent inhibitory potency against a variety of influenza strains. nih.gov

From an SPR perspective, modifying the piperidine scaffold can effectively modulate physicochemical properties. Introducing chiral centers or substituents can alter properties like aqueous solubility. researchgate.net In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a medicinal chemistry campaign focused on three distinct molecular regions of a piperidine scaffold to successfully improve not only potency but also critical drug disposition properties. researchgate.net Furthermore, employing bridged, sterically constrained piperidines is a strategy used to add three-dimensionality to otherwise flat molecules, which can improve drug-like properties and enhance binding interactions. mdpi.com

Table 1: SAR of Piperidine Derivatives as Farnesyltransferase (FTase) Inhibitors

| Compound | Core Structure | R¹ Group | R⁵ Group | FTase Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | Piperidin-2-one | 3-Pyridylmethyl | NO₂ | 420 |

| 8 | Piperidine | 3-Pyridylmethyl | NO₂ | 3.7 |

| 9 | Piperidin-2-one | 2-Pyridylmethyl | NO₂ | >10000 |

| 10 | Piperidin-2-one | 3-Pyridylmethyl (N-oxide) | NO₂ | >10000 |

| 11 | Piperidin-2-one | 3-Pyridylmethyl | NHOH | >10000 |

| 12 | Piperidin-2-one | 3-Pyridylmethyl | NH₂ | >10000 |

Data sourced from a study on novel piperidine inhibitors of farnesyltransferase. nih.gov

Design and Optimization of Novel Chemical Entities Based on the Piperidine Core

The piperidine scaffold serves as a frequent starting point for the design and optimization of novel chemical entities. Medicinal chemistry campaigns often begin with a hit compound identified through screening, which is then systematically modified to enhance its therapeutic potential.

A prominent example is the development of inhibitors for the Hepatitis C Virus (HCV). Starting from a 4-aminopiperidine (B84694) (4AP) screening hit, a subsequent SAR campaign led to derivatives with increased potency against HCV, reduced in vitro toxicity, and improved metabolic properties. This optimization process demonstrates a classic hit-to-lead development strategy centered on the piperidine core.

Structure-based drug design is another powerful approach that leverages the piperidine moiety. In the search for inhibitors of the Middle East Respiratory Syndrome coronavirus (MERS-CoV) 3CL protease, a piperidine group was rationally designed to exploit favorable binding interactions within the enzyme's S3-S4 subsites, leading to a new class of potent inhibitors. Similarly, novel piperidine-based benzamide (B126) derivatives were designed as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors using structure-based principles.

Optimization efforts also focus on improving pharmacokinetic properties. In the development of renin inhibitors, SAR optimization of substituents on a piperidine scaffold led to the discovery of orally active and bioavailable compounds. In another study, the tert-butoxycarbonyl (Boc) group on a piperidine nitrogen was identified as a key feature for activity in acetyl-CoA carboxylase (ACC) inhibitors. Further optimization led to the discovery that fluorine-substituted Boc groups could serve as acid-stable bioisosteres, improving the compound's profile. These examples underscore the adaptability of the piperidine core in designing new drugs through iterative optimization.

Exploitation in Specific Therapeutic Areas (In Vitro Studies)

Antiviral Research (e.g., Influenza A Virus Fusion Inhibitors, Coronavirus Replication Blockers, Hepatitis C Virus Assembly Inhibitors)

The piperidine scaffold has been extensively utilized in the development of antiviral agents targeting various stages of the viral life cycle.

Influenza A Virus: A series of piperidine-based derivatives were identified as potent inhibitors of influenza virus infection. nih.govnih.gov The optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against multiple influenza strains, with EC₅₀ values as low as 0.05 µM. nih.govacs.org Time-of-addition experiments indicated that these compounds interfere with an early to middle stage of the influenza virus replication cycle, after viral entry into the host cell. nih.govacs.org Other N-substituted piperidine derivatives have also shown effectiveness against the influenza A/H1N1 virus in cell models.

Table 2: In Vitro Anti-Influenza Activity of a Key Piperidine Derivative

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| 11e | A/WSN/33 (H1N1) | MDCK | 0.10 |

| 11e | A/HK/8/68 (H3N2) | MDCK | 0.05 |

| 11e | B/Lee/40 | MDCK | 0.09 |

Data for compound tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e). nih.gov

Coronavirus: Piperidine-containing molecules have emerged as inhibitors of several human coronaviruses. A detailed SAR analysis of 1,4,4-trisubstituted piperidines identified compounds with micromolar activity against SARS-CoV-2. These compounds appear to act at the stage of viral polyprotein processing, with evidence suggesting they are a novel class of non-covalent inhibitors of the main protease (Mpro). Other studies have described piperidine-4-carboxamides that inhibit SARS-CoV-2 variants at low micromolar concentrations. Furthermore, structure-guided design has produced piperidine-based inhibitors of the MERS-CoV 3CL protease, which is essential for viral replication.

Hepatitis C Virus (HCV): A 4-aminopiperidine (4AP) scaffold was discovered to inhibit the assembly stages of the HCV life cycle. Unlike many HCV drugs that target viral replication, these compounds specifically inhibit the assembly and release of infectious viral particles. The lead compound from this series was also found to act synergistically with approved direct-acting antivirals, highlighting a potential new therapeutic strategy.

Modulators of Inflammasome Pathways (e.g., NLRP3 Inhibitors)

The NLRP3 inflammasome is a multiprotein complex involved in the innate immune system, and its abnormal activation is linked to numerous inflammatory diseases. The piperidine scaffold has been incorporated into novel inhibitors targeting this pathway. Through a scaffold hybrid strategy, researchers combined the natural product Tanshinone I with a piperidine moiety to create a new class of potent NLRP3 inflammasome inhibitors. In vitro biological evaluations identified compounds that significantly inhibit the NLRP3 inflammasome with good potency and selectivity. Mechanistic studies revealed that these piperidine-containing hybrids could block the oligomerization of NLRP3-induced apoptosis-associated speck-like proteins, thereby inhibiting the activation of the inflammasome.

Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase (B570770) (MAGL), 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA))

Piperidine derivatives have been successfully developed as inhibitors for a variety of enzymes implicated in disease.

Monoacylglycerol Lipase (MAGL): MAGL is an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) and is a target for neurodegenerative diseases, inflammation, and cancer. A new class of benzylpiperidine-based compounds was synthesized and identified as potent, reversible, and selective MAGL inhibitors. The initial hit compound in this series showed an encouraging IC₅₀ value of 133.9 nM, and further modifications, such as adding chlorine or bromine atoms to a phenolic ring, maintained or slightly improved this inhibitory activity. Molecular dynamics simulations have provided further insight into the binding modes and inhibitory mechanisms of aryl formyl piperidine derivatives with MAGL.

Table 3: Inhibition of MAGL by Benzylpiperidine Derivatives

| Compound | Modification | MAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) |

|---|---|---|---|

| 7 | Parent benzylpiperidine | 133.9 | 5.9 |

| 10c | 2,5-dichloro substitution on phenol | 124.6 | >10 |

| 10d | 3,5-dichloro substitution on phenol | 107.2 | >10 |

| 10e | 3-bromo-5-chloro substitution on phenol | 109.4 | >10 |

Data sourced from a study on benzylpiperidine-based MAGL inhibitors.

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): MenA is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis (Mtb), making it a verified target for tuberculosis therapy. researchgate.net Researchers explored the SAR of a piperidine-based MenA inhibitor scaffold to improve potency and pharmacokinetic properties. This campaign led to the identification of novel inhibitors with potent activity against both the MenA enzyme and Mtb, with IC₅₀ values in the low micromolar range (13-22 µM). researchgate.net

Receptor Ligand Development (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)

The piperidine ring is a classic pharmacophore for ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. Its ability to carry substituents in defined spatial orientations makes it ideal for achieving high affinity and selectivity.

Dopamine Receptors: Piperidine-based structures are central to the development of ligands for various dopamine receptor subtypes. Novel 3- and 4-benzyloxypiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor (D₄R). Further studies on 4-butyl- and 4-benzyl-piperidines yielded D₄R antagonists with promising profiles for potential use in glioblastoma treatment. The strategic modification of piperidine and piperazine (B1678402) analogues has also been used to develop ligands with high selectivity for the D3 receptor over the highly homologous D2 receptor.

Serotonin Receptors: The piperidine moiety is also a key component in many serotonin (5-HT) receptor ligands. Multi-target ligands incorporating piperazine and indazole scaffolds have been designed to interact with dopamine D2, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors, which may be beneficial for treating schizophrenia. Extensive SAR studies have explored how different aryl substituents on piperazine or piperidine rings influence binding affinity at these receptors, leading to compounds with nanomolar or subnanomolar activity.

Table 4: Binding Affinities (Ki, nM) of Piperidine/Piperazine-Based Ligands for Dopamine and Serotonin Receptors

| Compound | Linker | R Group | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) |

|---|---|---|---|---|---|

| 1 | Butyl | H | 1.8 ± 0.2 | 1.4 ± 0.1 | 2.5 ± 0.2 |

| 2 | Butyl | 2-F | 0.8 ± 0.1 | 1.3 ± 0.1 | 1.6 ± 0.1 |

| 9 | Butyl | 2-CH₃ | 0.9 ± 0.1 | 1.9 ± 0.2 | 3.5 ± 0.3 |

| 10 | Butyl | 2-OCH₃ | 1.3 ± 0.1 | 1.7 ± 0.1 | 2.2 ± 0.2 |

Data sourced from a study on multi-target ligands for schizophrenia.

Coactivator-Associated Arginine Methyltransferase Inhibitors

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins. rsc.orgnih.gov This post-translational modification plays a vital role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and cellular differentiation. rsc.orgnih.govrsc.org Overexpression of CARM1 has been linked to the progression of several human cancers, such as breast, colon, prostate, and lung cancers, making it an attractive therapeutic target for oncological drug discovery. rsc.orgrsc.orgnih.gov

The development of small-molecule inhibitors targeting CARM1 is an active area of research. nih.gov The benzoylpiperidine scaffold, a core component of N-Boc-4-(3-chlorobenzoyl)piperidine, has been utilized in the design of such inhibitors. Structure-activity relationship (SAR) studies have explored modifications of this scaffold to enhance potency and selectivity for CARM1 over other protein arginine methyltransferases (PRMTs). nih.gov

In one study, researchers started with a fragment hit and explored derivatives containing a piperidinyl core. nih.gov Modifications to a phenyl ring attached to this core were investigated to improve inhibitory activity. Among the derivatives synthesized, the introduction of a halogen at the meta-position of the phenyl ring proved to be beneficial for potency. Specifically, the meta-chloro and meta-bromo derivatives showed significant inhibitory activity against CARM1, highlighting the importance of the substitution pattern found in the this compound structure. nih.gov

Below is a data table showcasing the research findings on a series of CARM1 inhibitors based on a piperidine scaffold.

| Compound | R | CARM1 IC₅₀ (nM) | PRMT6 IC₅₀ (nM) | Selectivity (PRMT6/CARM1) |

| 7 | m-F | 224 ± 15 | 2,752 ± 230 | 12 |

| 8 | m-Cl | 100 ± 10 | 1,800 ± 100 | 18 |

| 9 | m-Br | 70 ± 1 | 1,700 ± 100 | 24 |

This table presents the in vitro inhibitory concentrations (IC₅₀) of piperidine-based compounds against CARM1 and PRMT6, demonstrating the impact of meta-halogen substitution on potency and selectivity. Data sourced from related research. nih.gov

These findings underscore the value of the 3-chlorobenzoylpiperidine moiety as a key pharmacophore in the development of potent and selective CARM1 inhibitors for potential cancer therapy. rsc.orgnih.gov

Application of Chiral Piperidine Scaffolds in Drug Design for Enhanced Biological Activity and Selectivity

The piperidine ring is a ubiquitous six-membered nitrogenous heterocycle found in a vast number of pharmaceuticals and natural products. thieme-connect.comacs.org When chirality is introduced into the piperidine scaffold, it can profoundly influence the molecule's interaction with biological targets, leading to improved therapeutic properties. thieme-connect.com The strategic use of chiral piperidine scaffolds is a key strategy in modern drug design for several reasons. thieme-connect.comresearchgate.netthieme-connect.com

Benefits of Incorporating Chiral Piperidine Scaffolds:

Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring can lead to more precise binding to target proteins, enhancing potency and selectivity over other related proteins. thieme-connect.comresearchgate.net This can result in a better therapeutic window and reduced off-target effects.

Modulation of Physicochemical Properties: The introduction of chiral centers can alter a molecule's properties such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Improved Pharmacokinetic Profile: Favorable physicochemical properties often translate to an improved pharmacokinetic profile, affecting how the drug is processed by the body. thieme-connect.com

Reduction of hERG Toxicity: In some cases, specific stereoisomers have been shown to have reduced affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity. thieme-connect.comresearchgate.net

The following table illustrates how the introduction of a chiral center in a piperidine ring can affect biological activity, using topoisomerase II inhibitors as an example.

| Compound | Configuration | hERG IC₅₀ (μM) | Topo II IC₅₀ (μM) | hERG Selectivity Index |

| A | Racemic | 11.2 | 0.98 | 11.4 |

| B | R-isomer | >30 | 0.45 | >66.7 |

| C | S-isomer | 15.6 | 1.87 | 8.3 |

This table demonstrates the influence of chirality on the hERG selectivity of topoisomerase II inhibitors containing a piperidine ring. The R-isomer shows significantly improved selectivity compared to the racemic mixture and the S-isomer. Data adapted from medicinal chemistry research. researchgate.net

The deliberate application of chiral piperidine scaffolds continues to be a promising strategy for discovering novel drug candidates with enhanced efficacy and safety. thieme-connect.comresearchgate.net

Strategic Integration of Benzoylpiperidine Fragments into Bioactive Molecules

The benzoylpiperidine fragment, which constitutes the core of this compound, is recognized as a privileged structure in medicinal chemistry. researchgate.netmdpi.comnih.gov This designation is due to its frequent appearance in a wide array of bioactive molecules targeting diverse biological systems. mdpi.comnih.gov The strategic incorporation of this fragment into drug candidates is a common tactic in drug design. researchgate.netnih.gov

Key Advantages of the Benzoylpiperidine Fragment:

Therapeutic Versatility: Molecules containing the benzoylpiperidine motif have demonstrated a broad spectrum of therapeutic activities, including anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective properties. researchgate.netmdpi.comnih.gov

Metabolic Stability: The benzoylpiperidine structure is generally stable against metabolic degradation, which is a favorable characteristic for drug candidates. researchgate.netmdpi.com

Bioisosteric Replacement: This fragment is often considered a potential bioisostere of the piperazine ring. mdpi.comnih.gov In structure-activity relationship (SAR) studies, replacing a piperazine ring with benzoylpiperidine can be a valuable strategy. The carbonyl group in the benzoylpiperidine can act as a hydrogen bond acceptor, potentially compensating for the loss of the second nitrogen atom of the piperazine ring and establishing new, beneficial interactions with the target protein. mdpi.com

Synthetic Accessibility: The synthesis of the benzoylpiperidine fragment is typically straightforward and can be achieved using safe and relatively low-cost reagents, which is advantageous for drug development and manufacturing. researchgate.netnih.gov

The N-benzyl piperidine (N-BP) motif, a related structure, is also frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties. nih.gov It provides crucial cation-π interactions with target proteins and allows for the optimization of stereochemical aspects to improve potency and reduce toxicity. nih.gov

The table below lists examples of bioactive compounds that feature the benzoylpiperidine or a related piperidine fragment, illustrating the scaffold's versatility.

| Compound Class | Therapeutic Target/Application |

| Serotonin/Dopamine Receptor Ligands | Treatment of neuropsychiatric and neurodegenerative diseases nih.gov |

| Monoacylglycerol Lipase (MAGL) Inhibitors | Antitumor activity nih.gov |

| Acetylcholinesterase (AChE) Inhibitors | Alzheimer's Disease treatment mdpi.com |

| C-C Chemokine Receptor Type 3 (CCR3) Antagonists | Potential anti-inflammatory agents researchgate.net |

This table highlights the diverse applications of the benzoylpiperidine and related piperidine scaffolds in medicinal chemistry. nih.govnih.govmdpi.comresearchgate.net

The proven utility and favorable chemical properties of the benzoylpiperidine fragment ensure its continued importance as a reliable and versatile chemical frame in the design and discovery of new therapeutic agents. researchgate.netmdpi.com

Emerging Perspectives and Future Research Directions

Development of Advanced Synthetic Methodologies for Greater Diversification of the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous feature in many natural products and synthetic drugs, and its functionalization is key to modulating the biological activity of the parent molecule. Advanced synthetic methodologies are continuously being developed to achieve greater diversification of the piperidine core of N-Boc-4-(3-chlorobenzoyl)piperidine and related structures.

One promising approach is diversity-oriented synthesis (DOS) , which aims to generate a wide range of structurally diverse molecules from a common starting material. For instance, a five-step diversity-oriented synthesis has been employed to create a library of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. This strategy involved the initial Boc protection of 4-hydroxymethylpiperidine, followed by conversion to a tosylate or mesylate, nucleophilic substitution with a phenol, deprotection, and finally reductive amination. nih.gov A similar multi-step synthesis beginning with N-Boc-piperidin-4-one has been used to generate 1,4-disubstituted piperidine derivatives with potent antimalarial activity. nih.govresearchgate.netmdpi.com These examples highlight the potential of DOS to rapidly generate a multitude of analogs from a simple piperidine precursor.

Bioinspired late-stage diversification is another powerful strategy. This approach mimics the way nature modifies complex molecules to create a variety of natural products. While not directly applied to this compound in the reviewed literature, the principles are highly relevant. For example, the late-stage diversification of a common precursor has been used to synthesize various lycodine-type alkaloids, demonstrating the power of this strategy in creating complex and diverse molecular architectures.

Furthermore, reagent-based diversity has been successfully applied in the synthesis of antimalarial compounds, where the nucleophilicity of the piperidine nitrogen was exploited to introduce a variety of substituents. researchgate.netmdpi.com This highlights how simple chemical transformations on the piperidine core can lead to significant pharmacological diversity.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for piperidine functionalization. This could include the use of novel catalytic systems, flow chemistry, and automated synthesis platforms to accelerate the discovery of new drug candidates.

Exploration of Novel Biological Targets and Polypharmacology Approaches

Derivatives of this compound have shown promise against a range of biological targets, and the exploration of novel targets and polypharmacological approaches is a vibrant area of research. Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a desirable attribute for treating complex diseases.

The versatility of the piperidine scaffold is evident in the diverse biological activities of its derivatives. For instance, derivatives of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT) for the potential treatment of Alzheimer's disease. mdpi.com In these studies, modifications of the piperidine and benzoyl moieties led to compounds with varying affinities for the two targets, with some exhibiting a desirable polypharmacological profile. mdpi.com

Furthermore, piperidine derivatives have been identified as potent inhibitors of the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the bacterial vitamin K2 biosynthesis pathway. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have focused on optimizing potency and improving physicochemical properties to develop new anti-tuberculosis agents. nih.gov

The piperidine scaffold is also a privileged structure for targeting sigma receptors , which are implicated in a variety of central nervous system disorders. units.it Computational and synthetic studies on piperidine-4-carboxamide derivatives have aimed to improve selectivity for the σ1 receptor subtype, a key determinant for potential therapeutic applications. units.it

Looking ahead, the exploration of novel biological targets for derivatives of this compound will likely expand. High-throughput screening of compound libraries derived from this scaffold against a wide range of biological targets could uncover unexpected activities and open up new therapeutic avenues. Moreover, a more deliberate design of polypharmacological agents, targeting multiple proteins involved in a particular disease pathway, will be a key focus of future research.

Computational-Driven Drug Discovery and Scaffold Optimization Strategies

Computational methods are playing an increasingly important role in drug discovery, from hit identification to lead optimization. For piperidine-based compounds, computational approaches are being used to understand structure-activity relationships, predict biological activity, and guide the design of new and improved molecules.

Molecular docking is a widely used technique to predict the binding mode of a ligand to its target protein. In the development of dual AChE and SERT inhibitors, docking studies were used to rationalize the observed activities and guide the design of new derivatives with improved potency and selectivity. mdpi.com For example, docking studies revealed key interactions, such as π-π stacking and cation-π interactions, between the ligands and the target proteins. mdpi.com

Pharmacophore modeling is another valuable tool that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This approach has been successfully used in the design of sigma-1 receptor ligands, where a pharmacophore model helped to identify the key features of the N-(p-chlorobenzyl)piperidine carboxamide scaffold responsible for high affinity binding. units.it

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While not explicitly detailed for this compound derivatives in the provided context, QSAR is a standard tool in medicinal chemistry that could be applied to optimize this scaffold.

Future directions in this area will involve the use of more sophisticated computational techniques, such as molecular dynamics (MD) simulations and free energy calculations , to provide a more dynamic and quantitative understanding of ligand-receptor interactions. units.it The integration of artificial intelligence and machine learning algorithms will also likely accelerate the drug discovery process by enabling the rapid screening of vast chemical spaces and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Investigation of Pharmacological Modulation through Scaffold Modification

The modification of the this compound scaffold is a key strategy for modulating the pharmacological properties of the resulting compounds. Even subtle changes to the chemical structure can have a profound impact on potency, selectivity, and pharmacokinetic properties.

SAR studies on various piperidine derivatives have provided valuable insights into how different structural modifications influence biological activity. For example, in the series of MenA inhibitors, modifications to the benzoyl and piperidine moieties were systematically explored to improve potency and reduce lipophilicity. nih.gov It was found that the position and nature of substituents on the phenyl ring, as well as modifications to the linker connecting the piperidine and benzoyl groups, significantly impacted the inhibitory activity. nih.gov

Similarly, in the development of dual AChE/SERT inhibitors, the substitution pattern on the benzyl (B1604629) and benzoyl groups was found to be crucial for modulating the affinity for each target. mdpi.com For instance, the introduction of a 3-chloro or 3-bromo substituent on the benzoyl ring was explored. mdpi.com

The stereochemistry of the piperidine ring is another important factor that can influence pharmacological activity. The synthesis of specific stereoisomers and the evaluation of their biological activity can lead to the identification of more potent and selective compounds.

Future research will continue to explore the vast chemical space around the this compound scaffold. The synthesis and evaluation of a wider range of derivatives with diverse functional groups and substitution patterns will be crucial for fine-tuning the pharmacological profile of these compounds and for developing new drug candidates with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling N-Boc-4-(3-chlorobenzoyl)piperidine in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent decomposition .

- Hazards : Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

- Decomposition : Under fire conditions, toxic gases (e.g., CO, NOₓ) may form. Use dry chemical extinguishers for fires .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer :

- Key Steps :

Coupling Reactions : Use nucleophilic substitution with iodomethyl or bromomethyl intermediates (e.g., N-Boc-4-(iodomethyl)piperidine carboxylate) under inert atmospheres .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the piperidine nitrogen during subsequent reactions .

- Optimization : Control reaction temperature (e.g., room temperature for substitution reactions) and stoichiometry to minimize side products like double-bond formation .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹ for Boc groups) .

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ = 305.37 for C₁₇H₂₃NO₄) .

Advanced Research Questions

Q. How does enantioselective deprotonation of N-Boc-piperidine derivatives affect stereochemical outcomes?

- Methodological Answer :

- Experimental Design : Use chiral ligands (e.g., (-)-sparteine) with sec-BuLi at -78°C to achieve moderate enantioselectivity (er = 87:13). Monitor reaction progress via quenching and chiral HPLC .

- Computational Validation : Density Functional Theory (DFT) calculations can model transition states to explain preferential pro-S hydrogen abstraction. Activation energies for N-Boc-piperidine are higher than pyrrolidine analogs, leading to slower kinetics .

- Data Table :

| Substrate | Ligand | Temp (°C) | Enantiomeric Ratio (er) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| N-Boc-piperidine | (-)-sparteine | -78 | 87:13 | 92.5 |

| N-Boc-pyrrolidine | (-)-sparteine | -78 | 95:5 | 75.3 |

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Preactivation : Convert the chlorobenzoyl group to a triflate or boronate ester for Suzuki-Miyaura coupling .

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl-aryl couplings. Maintain anhydrous conditions to prevent catalyst deactivation .

- Yield Optimization : Screen solvents (THF vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) to improve conversion. Typical yields range from 60–85% .

Q. How does the chlorobenzoyl substituent influence the compound’s electronic properties compared to analogs?

- Methodological Answer :

- Computational Analysis : Perform HOMO-LUMO calculations (e.g., Gaussian 09) to assess electron-withdrawing effects. The 3-chloro group lowers LUMO energy, enhancing electrophilicity .

- Comparative Reactivity :

- N-Boc-4-(4-carboxyphenyl)piperidine : Carboxylic acid group increases solubility but reduces membrane permeability .

- N-Boc-4-(4-bromobenzoyl)piperidine : Bromine enhances halogen-bonding potential in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.